A Technical Guide to Boc-His(Bom)-OH: Properties, Structure, and Application in Peptide Synthesis
A Technical Guide to Boc-His(Bom)-OH: Properties, Structure, and Application in Peptide Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of Nα-tert-butyloxycarbonyl-Nτ-benzyloxymethyl-L-histidine, commonly known as Boc-His(Bom)-OH. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly valued for its ability to suppress racemization of the histidine residue. This document details its core chemical and physical properties, chemical structure, and provides standardized experimental protocols for its application.
Core Chemical Properties and Structure
Boc-His(Bom)-OH is a derivative of the amino acid L-histidine, strategically modified with two key protecting groups: the tert-butyloxycarbonyl (Boc) group and the benzyloxymethyl (Bom) group. The Boc group provides acid-labile protection for the α-amino group, a cornerstone of the Boc-SPPS strategy. The Bom group protects the τ-nitrogen of the histidine's imidazole (B134444) side chain. This specific protection is highly effective in preventing the significant racemization that histidine residues are prone to during the activation step of peptide coupling.[1][2][3]
The structure consists of the L-histidine backbone, with the Boc group attached to the alpha-amino terminus and the Bom group linked to the side-chain imidazole ring.
Caption: Chemical constitution of Boc-His(Bom)-OH.
Data Presentation: Physicochemical Properties
The quantitative properties of Boc-His(Bom)-OH are summarized below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 79950-65-5 | [4][5][6] |
| Molecular Formula | C₁₉H₂₅N₃O₅ | [4][5][7] |
| Molecular Weight | 375.42 g/mol | [4][6][7] |
| Appearance | White to off-white solid powder | [4][5] |
| Melting Point | 146 - 152 °C 122 - 125 °C | [5] [8] |
| Purity (HPLC) | ≥ 98.5% | [5] |
| Optical Rotation | [α]D²⁰ = +6 ± 2° (c=1 in MeOH) | [5] |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) at 100 mg/mL.[4] Also soluble in other organic solvents like Dichloromethane (DCM).[8] | [4][8] |
Table 1: Key Physicochemical Properties of Boc-His(Bom)-OH.
| Condition | Storage Duration | Reference(s) |
| Powder (Lyophilized) | -20°C for 3 years 4°C for 2 years | [4][6][9] |
| In Solvent | -80°C for 6 months -20°C for 1 month | [4][6][9] |
| General Refrigeration | 0 - 8°C | [5] |
Table 2: Recommended Storage and Stability Conditions.
Experimental Protocols and Applications
Boc-His(Bom)-OH is a specialized amino acid derivative primarily utilized in Boc-chemistry solid-phase peptide synthesis (SPPS).[5] Its principal advantage is the robust protection of the histidine side chain by the Bom group, which significantly suppresses racemization during coupling reactions, a common and critical issue with histidine incorporation.[1][3]
The incorporation of Boc-His(Bom)-OH follows the standard cycle of Boc-SPPS. The workflow involves the deprotection of the N-terminal Boc group on the growing peptide chain, neutralization, followed by the coupling of the next amino acid, in this case, Boc-His(Bom)-OH.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
1. Nα-Boc Deprotection:
-
Reagent: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Protocol: Swell the peptide-resin in DCM. Treat the resin with the deprotection solution for 1-2 minutes, drain, and add a fresh portion of the solution. Agitate for 20-30 minutes to ensure complete removal of the Nα-Boc group.[10]
2. Neutralization:
-
Reagent: 5-10% (v/v) N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).
-
Protocol: After deprotection, wash the resin with DMF. Add the neutralization solution and agitate for 1-2 minutes. Repeat this step twice to ensure the N-terminal amine is fully deprotonated and ready for coupling. Wash thoroughly with DMF to remove excess base.[11]
3. Coupling of Boc-His(Bom)-OH:
-
Activation Reagents: Carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used.[11]
-
Protocol (Pre-activation): In a separate vessel, dissolve Boc-His(Bom)-OH (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in a minimal amount of DMF. Add DIC (2-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature. Add this activated solution to the neutralized resin and agitate for 1-2 hours to complete the coupling.[11]
4. Final Cleavage and Deprotection:
-
Challenge: The cleavage of the Bom group from the histidine side chain using strong acids (e.g., HF) can release formaldehyde (B43269) as a by-product.[3][12]
-
Protocol: It is critical to include scavengers in the cleavage cocktail that can react with and neutralize the generated formaldehyde to prevent side reactions, such as the modification of other residues in the peptide.[12]
Strategic Considerations for Use
The choice of a histidine protecting group is a critical decision in peptide synthesis, balancing racemization suppression, stability, and cost. Boc-His(Bom)-OH is considered a premium choice when the stereochemical integrity of the histidine residue is paramount.[3]
Caption: Decision logic for selecting a His protecting group.
While more costly than other derivatives like Boc-His(Dnp)-OH or Boc-His(Tos)-OH, its use is justified in the synthesis of high-value therapeutic peptides where minimizing D-isomer impurities is critical and outweighs the higher reagent cost.[1][3] For short, non-critical sequences, other less expensive options may be suitable.[3]
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. abmole.com [abmole.com]
- 7. scbt.com [scbt.com]
- 8. chembk.com [chembk.com]
- 9. adooq.com [adooq.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. shop.bachem.com [shop.bachem.com]
